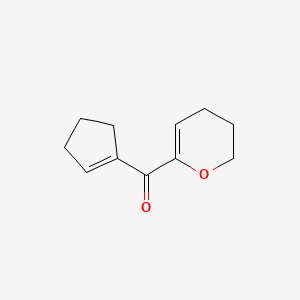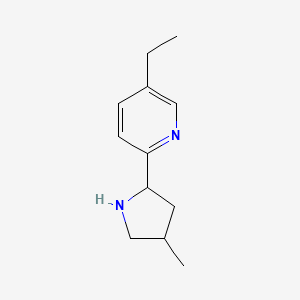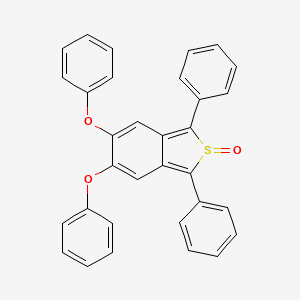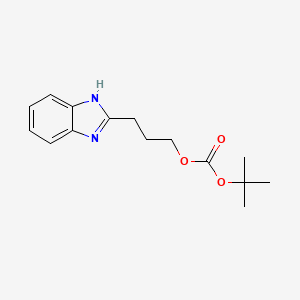![molecular formula C15H20O2S B12586666 [(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene CAS No. 649884-88-8](/img/structure/B12586666.png)
[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene is an organic compound with a complex structure that includes a benzene ring, a methoxy group, and a sulfinyl group attached to a butyne chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3-dimethyl-1-butyne with a sulfinylating agent under controlled conditions to introduce the sulfinyl group. This is followed by the addition of a methoxyethyl group to the benzene ring through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the hydrocarbon without the sulfinyl group.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which [(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene exerts its effects involves interactions with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparación Con Compuestos Similares
[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene can be compared with similar compounds such as:
[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-ethoxyethyl]benzene: Similar structure but with an ethoxy group instead of a methoxy group, which may influence its reactivity and interactions.
[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]toluene: Similar structure but with a toluene ring, which may affect its chemical properties and applications.
Propiedades
Número CAS |
649884-88-8 |
|---|---|
Fórmula molecular |
C15H20O2S |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
[(1S)-1-(3,3-dimethylbut-1-ynylsulfinyl)-2-methoxyethyl]benzene |
InChI |
InChI=1S/C15H20O2S/c1-15(2,3)10-11-18(16)14(12-17-4)13-8-6-5-7-9-13/h5-9,14H,12H2,1-4H3/t14-,18?/m1/s1 |
Clave InChI |
XBKYKQKZHHXAPK-IKJXHCRLSA-N |
SMILES isomérico |
CC(C)(C)C#CS(=O)[C@H](COC)C1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)C#CS(=O)C(COC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azuleno[1,2-B]furan-4,6-dione](/img/structure/B12586591.png)
![Methanone, [2-[(1,1-dimethylethyl)dimethylsilyl]-5-thiazolyl]phenyl-](/img/structure/B12586596.png)
![Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12586602.png)


![2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]-](/img/structure/B12586619.png)



![(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine](/img/structure/B12586634.png)
![4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12586636.png)
![2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro-](/img/structure/B12586647.png)


